REACTION_CXSMILES
|
CS(O[CH2:6][C:7]([O:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[N+:17]([O-])=O)=[O:8])(=O)=O>[Fe].C(O)(=O)C>[F:16][C:14]1[CH:13]=[CH:12][C:11]2[NH:17][CH2:6][C:7](=[O:8])[O:9][C:10]=2[CH:15]=1
|
Name
|
5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(=O)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
5
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for another 30 minutes at 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 90° C
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
the undissolved components are filtered off
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NCC(O2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |